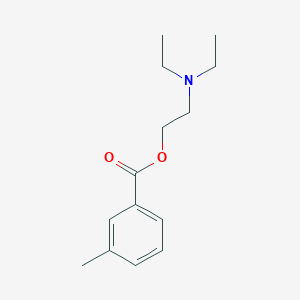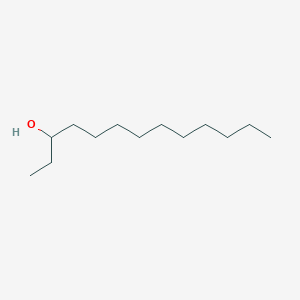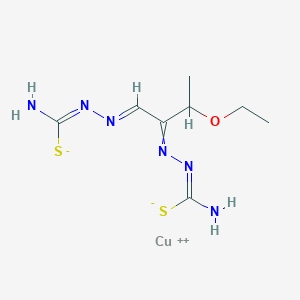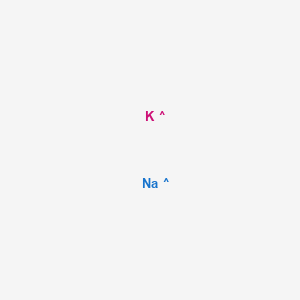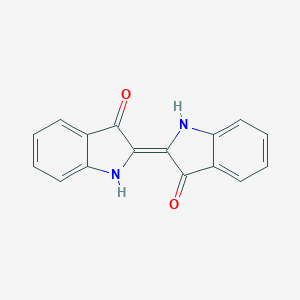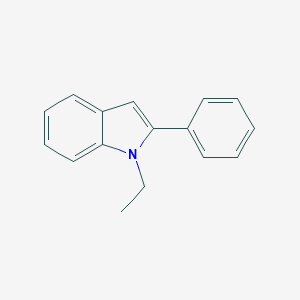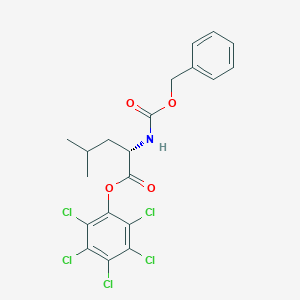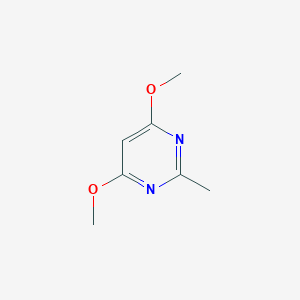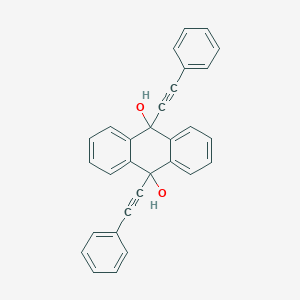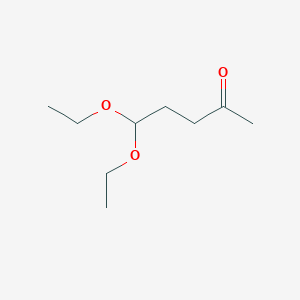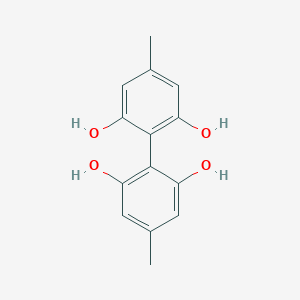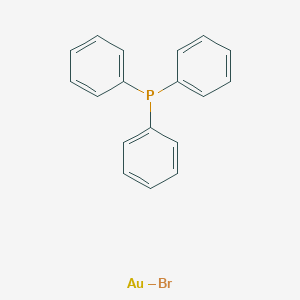
Bromogold;triphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The interaction of chloro(triphenylphosphine)gold(I) and [µ-1,2-bis(diphenylphosphine)ethane]bis[bromogold(I)] with oxopurine derivatives under basic conditions leads to complexes containing gold(I) phosphine groups. These complexes are characterized by 1H and 13C NMR, IR spectroscopy, and X-ray crystallography, revealing discrete molecules with almost linear P–Au–N coordination (Colacio et al., 1989).
Synthesis Analysis
The synthesis of gold(I) complexes involves the reaction of phosphine with gold(I) halides, leading to binuclear single-bridged bis[(phosphane)gold(I)]halogenonium complexes. These reactions are characterized by X-ray diffraction, showing the formation of complexes with two-coordinate halogen atoms and a unique structural arrangement (Bayler et al., 1997).
Molecular Structure Analysis
The molecular structure of these complexes often features a linear P,N coordination at gold. X-ray diffraction studies reveal close packing structures and interactions that dictate the crystallization process, highlighting the influence of halogen bonding and the structural roles of different substituents (Wölper et al., 2008).
Chemical Reactions and Properties
The reactivity of these gold(I) complexes includes halogenation reactions leading to unexpected products. For instance, the reaction of monoselenide of phosphino ligands with gold(I) chloride yields gold(III) complexes, showcasing the diverse reactivity and potential for novel compound synthesis (Taouss & Jones, 2011).
Physical Properties Analysis
The physical properties of triphenylphosphine gold(I) complexes are closely related to their molecular structure. The coordination geometry and the nature of substituents significantly influence their crystalline packing, solubility, and stability. Studies on the crystal structures of these complexes provide insights into their physical characteristics and how these are affected by the molecular arrangement (Engelhardt et al., 1989).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of these gold(I) complexes, are influenced by their phosphine and halogen components. The synthesis of carboxylic acid bromides using triphenylphosphine-2,4,4,6-tetrabromo-2,5-cyclohexadienone complex showcases the unique reactivity of these compounds, highlighting their potential for organic synthesis applications (Matveeva et al., 2004).
科学的研究の応用
Triphenylphosphine is a common organophosphorus compound that has diverse applications in organic synthesis . Here are some of its applications:
-
Functional Group Interconversions
- Triphenylphosphine can be used in functional group interconversions .
- It can facilitate the conversion of one functional group to another, enabling the synthesis of a wide range of organic compounds .
- The specific methods of application and experimental procedures would depend on the particular functional groups involved .
-
Heterocycle Synthesis
-
Metal Complexes and Their Application in Synthesis
Safety And Hazards
特性
IUPAC Name |
bromogold;triphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.Au.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYUJCNGYSSFGP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Au] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AuBrP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo(triphenylphosphine)gold | |
CAS RN |
14243-65-3 |
Source


|
| Record name | Bromo(triphenylphosphine)gold | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14243-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromo(triphenylphosphine)gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

